Esreboxetine Metabolite B
CAS No.: 140431-51-2
Cat. No.: VC0195889
Molecular Formula: C19H23NO4
Molecular Weight: 329.40
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 140431-51-2 |
---|---|
Molecular Formula | C19H23NO4 |
Molecular Weight | 329.40 |
Appearance | White Solid |
Introduction
Chemical Properties and Structure
Esreboxetine Metabolite B derives from the parent compound esreboxetine, which has a molecular formula of C₁₉H₂₃NO₃ and a molecular weight of approximately 313.4 g/mol . While the parent compound esreboxetine is known as (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, Esreboxetine Metabolite B represents one of the transformation products resulting from hepatic metabolism .
The metabolic processes that generate Esreboxetine Metabolite B likely involve phase I reactions such as hydroxylation, dealkylation, or oxidation, followed potentially by phase II conjugation reactions. These transformations modify the parent structure while maintaining certain core elements of the original molecule.
Table 1: Comparison of Known Esreboxetine Metabolites
Metabolite | Alternative Name | Metabolic Process | Role in Pharmacokinetics |
---|---|---|---|
Metabolite B | Possibly Phenol B | Hydroxylation/oxidation | Component of esreboxetine elimination pathway |
O-desethylreboxetine | - | Dealkylation | Major active metabolite |
Phenol A | - | Hydroxylation | Component of esreboxetine elimination pathway |
Research Findings and Clinical Implications
Research involving esreboxetine has focused primarily on its therapeutic applications in fibromyalgia. A notable clinical trial assessed the efficacy and safety of esreboxetine in this condition, demonstrating significant improvements across multiple outcome measures compared to placebo .
Table 2: Clinical Outcomes of Esreboxetine in Fibromyalgia Trial
The adverse event profile observed with esreboxetine treatment may also be influenced by its metabolites. Common side effects reported in clinical trials include:
Table 3: Common Adverse Events in Esreboxetine Clinical Trial
Adverse Event | Esreboxetine (%) | Placebo (%) |
---|---|---|
Constipation | 17.2% | 5.3% |
Insomnia | 15.7% | 3.0% |
Dry Mouth | 15.7% | 2.3% |
Headache | 10.4% | 2.3% |
Understanding the metabolic fate of esreboxetine, including the formation and activity of Metabolite B, provides context for interpreting these adverse events and potentially developing strategies to mitigate them in clinical applications.
Analytical Methods for Detection and Quantification
The detection and quantification of Esreboxetine Metabolite B typically involve sophisticated analytical techniques. Based on methodologies described in the research literature, several approaches are applicable to the analysis of this metabolite:
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Liquid Chromatography-Mass Spectrometry (LC/MS/MS) represents the primary technique for metabolite identification and quantification. Research indicates that plasma and brain concentrations of related compounds can be determined using LC/MS/MS with specific column conditions (Hypurity C18 column, 50×2.1 mm; 3 μM) and mobile phase compositions (variations of formic acid, water, and acetonitrile) .
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The lower limits of quantification achievable with these methods typically range between 0.125 and 5 ng/mL in plasma samples or 0.5 and 20 ng/g in brain tissue samples , allowing for sensitive detection of metabolites even at low concentrations.
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Mass spectrometers operated in positive ion multiple reaction monitoring mode provide the selectivity and sensitivity required for distinguishing between structurally similar metabolites.
These analytical approaches enable researchers to track the formation and elimination of Esreboxetine Metabolite B in various biological matrices, contributing to a more comprehensive understanding of esreboxetine's pharmacokinetic profile.
Future Research Directions
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Comprehensive structural characterization of Esreboxetine Metabolite B using advanced analytical techniques to determine its precise chemical identity
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Evaluation of the metabolite's pharmacological activities, including receptor binding studies and functional assays to assess its contribution to therapeutic effects
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Investigation of potential interindividual variations in the formation and elimination of Metabolite B, which may influence response to esreboxetine therapy
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Assessment of drug-drug interactions involving the metabolic pathways responsible for Metabolite B formation
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Development of specific bioanalytical methods for routine monitoring of Metabolite B in clinical settings
These research endeavors would contribute to a more comprehensive understanding of esreboxetine's pharmacokinetic and pharmacodynamic properties, potentially informing optimized therapeutic approaches for conditions like fibromyalgia.
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